N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core (pyrazole fused to pyrimidine) with a tert-butyl group at position 1 and a 3-chlorobenzamide substituent at position 4. This scaffold is structurally analogous to bioactive molecules reported in medicinal chemistry, particularly those targeting antimicrobial, antiproliferative, or enzyme-inhibitory pathways . Pyrazolo[3,4-d]pyrimidines are synthetically versatile, with substituents at positions 1 and 5 significantly influencing their physicochemical and biological properties . The tert-butyl group enhances lipophilicity, while the 3-chlorobenzamide moiety introduces electronic and steric effects that may modulate target binding .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZMYRUXGAPVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Molecular Formula : C₁₆H₁₆ClN₅O₂
- Molecular Weight : 345.78 g/mol
- CAS Number : 899995-37-0
The primary mechanism of action for this compound involves its role as a CDK inhibitor. By binding to the ATP-binding site of CDKs, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor effects. A study involving various pyrazolo[3,4-d]pyrimidine derivatives showed that they could inhibit the proliferation of cancer cell lines by inducing apoptosis through the CDK pathway .
Inhibition Studies
In vitro studies have indicated that this compound can effectively inhibit specific CDKs (e.g., CDK2 and CDK9), leading to reduced cell viability in tumor models. The following table summarizes the inhibitory effects observed in various studies:
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| N-{1-tert-butyl-4-oxo...} | CDK2 | 0.5 | HeLa |
| N-{1-tert-butyl-4-oxo...} | CDK9 | 0.8 | MCF7 |
Case Study 1: In Vivo Efficacy
In a preclinical study using xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent against aggressive breast cancer types .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that treatment with this compound led to alterations in the expression levels of various cell cycle regulators (e.g., p21 and cyclin E), further supporting its role as a CDK inhibitor. The findings suggested that N-{1-tert-butyl-4-oxo...} could be utilized in combination therapies to enhance the effectiveness of existing chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-chlorobenzamide with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives, highlighting substituent variations and biological activities:
Key Observations:
Electron-withdrawing groups (e.g., 3-chloro in the target compound, 4-nitro in ) are associated with antimicrobial activity, possibly due to enhanced interactions with bacterial enzymes . Benzamide vs. Acetamide: The 3-chlorobenzamide in the target compound may offer stronger π-π stacking interactions compared to the 4-ethoxyphenyl acetamide in BI81544, influencing target selectivity .
Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., tert-butyl) are less explored in antimicrobial screens but are prioritized for pharmacokinetic optimization .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
